molecular formula C19H17N3O2 B6417933 N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 850018-03-0

N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6417933
CAS No.: 850018-03-0
M. Wt: 319.4 g/mol
InChI Key: MWFJSVFPQZESKO-UHFFFAOYSA-N
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Description

“N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a chemical compound with a complex molecular structure. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Scientific Research Applications

N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has been studied extensively for its potential applications in organic synthesis and medicinal chemistry. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and antibiotics. It has also been used as a reagent for the synthesis of heterocyclic compounds and as a catalyst in organic reactions.

Advantages and Limitations for Lab Experiments

The advantages of N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide for laboratory experiments include its low cost, high yield, and low toxicity. In addition, this compound is relatively stable, making it suitable for long-term storage. However, this compound is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Future research on N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide could focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. In addition, further research could explore the use of this compound as a catalyst in organic synthesis and its potential as a drug delivery system. Other possible areas of research include its use as a reagent for the synthesis of heterocyclic compounds, its potential applications in materials science, and its potential as an antioxidant.

Synthesis Methods

N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be synthesized by a variety of methods, including condensation reactions, nucleophilic substitution reactions, and cyclization reactions. The most common method for synthesizing this compound is the condensation reaction of 2,6-dibenzylpyridazine with N-formylglycine ethyl ester in the presence of an acid catalyst. This reaction produces the desired product in high yield and with minimal side reactions.

Biochemical Analysis

Biochemical Properties

N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. One of the primary interactions is with the enzyme JNK2 (c-Jun N-terminal kinase 2). This compound inhibits the JNK2 enzyme, which is involved in the NF-κB/MAPK signaling pathway. By inhibiting JNK2, this compound reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6 in both mouse and human cells .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to decrease the release of pro-inflammatory cytokines in mouse and human cells, thereby reducing inflammation. This effect is mediated through the inhibition of the NF-κB/MAPK signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds selectively to the JNK2 enzyme, inhibiting its activity. This inhibition prevents the activation of the NF-κB/MAPK signaling pathway, leading to a reduction in the release of pro-inflammatory cytokines. Additionally, this compound has been shown to have good bioavailability and safety in subacute toxicity experiments .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in reducing inflammation over extended periods. Long-term studies have shown that it maintains its efficacy in inhibiting the NF-κB/MAPK signaling pathway and reducing cytokine release without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, the compound effectively reduces inflammation and protects against acute lung injury and sepsis. At higher doses, there may be potential toxic or adverse effects, although the compound has shown good safety in subacute toxicity experiments .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of the JNK2 enzyme affects the NF-κB/MAPK signaling pathway, which plays a role in cellular metabolism and inflammatory responses. This interaction can influence metabolic flux and metabolite levels, contributing to its anti-inflammatory effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s bioavailability and distribution are crucial for its efficacy in reducing inflammation and protecting against acute lung injury and sepsis .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects by inhibiting the JNK2 enzyme and modulating the NF-κB/MAPK signaling pathway .

Properties

IUPAC Name

N,1-dibenzyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18-12-11-17(19(24)20-13-15-7-3-1-4-8-15)21-22(18)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFJSVFPQZESKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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